molecular formula C18H28N2O3 B4676101 1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one CAS No. 5934-15-6

1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B4676101
CAS No.: 5934-15-6
M. Wt: 320.4 g/mol
InChI Key: ZZRWLLHYKHCBIG-UHFFFAOYSA-N
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Description

1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 3-methylbutan-1-one moiety

Preparation Methods

The synthesis of 1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a piperazine derivative is reacted with a 3,5-dimethoxybenzaldehyde and a suitable ketone under acidic conditions . The reaction typically proceeds at room temperature and can be monitored using thin-layer chromatography (TLC).

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using catalysts, varying the temperature, and employing different solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)9-18(21)20-7-5-19(6-8-20)13-15-10-16(22-3)12-17(11-15)23-4/h10-12,14H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRWLLHYKHCBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366769
Record name 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-15-6
Record name 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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